2-[(2-Fluorobenzoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXQUQGPQODOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285078 | |
| Record name | 2-[(2-Fluorobenzoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18600-60-7 | |
| Record name | 2-[(2-Fluorobenzoyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Fluorobenzoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Fluorobenzoyl Amino Benzoic Acid
Established Synthetic Routes and Reaction Conditions
The foundational methods for synthesizing 2-[(2-Fluorobenzoyl)amino]benzoic acid and related N-acylanthranilic acids primarily rely on well-established amide bond formation strategies. These methods often involve the activation of a carboxylic acid to facilitate the reaction with an amine.
The creation of the amide linkage in N-acylanthranilic acids is a cornerstone of their synthesis. webassign.net The most common strategies involve the reaction of an amine with an activated carboxylic acid derivative. webassign.netderpharmachemica.com
Acyl Halide Method : A prevalent technique involves the conversion of the carboxylic acid (2-fluorobenzoic acid) into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. derpharmachemica.comijcmas.com The resulting 2-fluorobenzoyl chloride is then reacted with 2-aminobenzoic acid. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. derpharmachemica.com
Acid Anhydride (B1165640) Method : Another established route uses an acid anhydride as the acylating agent. webassign.net For instance, 2-aminobenzoic acid can be treated with 2-fluorobenzoic anhydride. A common variation of this method involves the reaction of an amine with acetic anhydride to form an N-acetylated product. webassign.net While effective, this method requires the prior synthesis of the specific acid anhydride.
Direct Amidation : The direct condensation of a carboxylic acid and an amine is a more atom-economical approach, though it typically requires heat to overcome the formation of a stable ammonium (B1175870) carboxylate salt. webassign.net Catalysts are often employed to facilitate this reaction under milder conditions. Boric acid, for example, can catalyze the direct amidation of benzoic acids by forming a mixed anhydride intermediate in situ, which is more susceptible to nucleophilic attack by the amine. sciepub.comresearchgate.net
| Strategy | Acylating Agent | Typical Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Halide | 2-Fluorobenzoyl chloride | SOCl₂, Pyridine or Triethylamine | High reactivity, good yields | Generates HCl, requires handling of moisture-sensitive acyl halides. derpharmachemica.com |
| Acid Anhydride | 2-Fluorobenzoic anhydride | Heating | Good yields, avoids corrosive HCl byproduct | Requires synthesis of the anhydride precursor. webassign.net |
| Direct Amidation | 2-Fluorobenzoic acid | Heating, Boric acid catalyst | High atom economy, fewer steps | Can require high temperatures, potential for salt formation. webassign.netsciepub.com |
The synthesis of this compound relies on the availability of suitably functionalized precursors, namely derivatives of aminobenzoic acid and fluorobenzoic acid. The strategic introduction of substituents onto these aromatic rings is crucial for building the final molecule.
For the aminobenzoic acid portion, precursors like 2-aminobenzoic acid (anthranilic acid) are commercially available. However, syntheses of more complex or substituted analogs are well-documented. For example, 2-amino-3-fluorobenzoic acid can serve as a key intermediate in the preparation of various biologically active compounds. orgsyn.org Its synthesis can be achieved from 2-fluoroaminobenzene through a multi-step process involving the formation of an N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide intermediate, followed by cyclization and hydrolysis. orgsyn.org Similarly, methods for preparing 4-amino-2-fluorobenzoic acid from m-fluoroaniline have been developed, involving steps like amino group protection, formylation, oxidation, and reduction. google.com
Derivatization of the 2-fluorobenzoic acid precursor is also a key strategy. Nucleophilic fluorination represents a modern approach to introduce fluorine into the benzoic acid structure. arkat-usa.org One such method involves the fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents, which can be adapted for the synthesis of various fluorobenzoic acids. arkat-usa.orgresearchgate.net
Novel Synthetic Approaches and Methodological Advancements
Recent research has focused on developing more efficient, versatile, and environmentally friendly methods for amide bond formation, moving beyond traditional two-step acylation processes. derpharmachemica.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating direct amidation reactions. This technique can significantly reduce reaction times and improve yields without the need for solvents or coupling reagents. nih.gov The use of microwave energy facilitates the direct transformation of carboxylic acids and amines, accommodating a wide range of substrates, including both aliphatic and aromatic variants. nih.gov
Another advancement is the use of novel coupling reagents that activate carboxylic acids under mild conditions. Reagents such as propylphosphonic anhydride (T3P®) in combination with pyridine enable amide bond formation with low epimerization, which is particularly important when dealing with chiral substrates. organic-chemistry.org Similarly, the development of recyclable coupling reagents like NDTP (N,N'-diallyl-N,N'-di-p-tolyl-thiourea) allows for rapid amide synthesis under gentle conditions. organic-chemistry.org
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.
In boric acid-catalyzed direct amidation, for instance, the amount of catalyst can be varied to balance reaction time and yield. Studies on the reaction between benzoic acid and benzylamine (B48309) showed that increasing the boric acid from 1 mol% to 10 mol% could significantly shorten the reaction time from 20 hours to 5 hours while maintaining a high yield (around 89-91%). sciepub.com
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 1 | 20 | 89 |
| 2 | 5 | 10 | 91 |
| 3 | 10 | 5 | 91 |
Data adapted from a study on the amidation of benzoic acid and benzylamine. sciepub.com
For coupling reactions, such as the Negishi cross-coupling used to synthesize precursors, optimization involves adjusting the catalyst-to-substrate ratio, the amine-to-acid ratio, and the reaction temperature. In the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, optimal conditions were found to be a catalyst:acid molar ratio of 0.02 and a temperature of 55°C for 14 hours, achieving a maximum yield of 78.4%. researchgate.net These principles of optimization are directly applicable to the synthesis of the target compound's precursors.
Green Chemistry Principles in the Synthesis of Benzoic Acid Amides
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and other amides, these principles are applied by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sciepub.com
The shift from traditional methods using stoichiometric amounts of activating reagents (which generate significant waste) to catalytic methods is a key green strategy. sciepub.com The use of boric acid as a low-cost, non-toxic, and efficient catalyst for direct amidation exemplifies this approach. researchgate.net This method avoids the need to prepare hazardous intermediates like acid chlorides and reduces the generation of undesired byproducts. sciepub.com
Solvent-free, or neat, reaction conditions represent another significant green advancement. researchgate.net Performing reactions without a solvent, often facilitated by techniques like microwave irradiation or simple trituration and heating, eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. nih.govresearchgate.net For example, a solvent-free method for amide synthesis from a carboxylic acid and urea (B33335) using boric acid as a catalyst has been reported, highlighting a simple, efficient, and environmentally benign procedure. researchgate.net These approaches increase atom economy and align with the core tenets of green chemistry. sciepub.com
Advanced Characterization and Spectroscopic Analysis of 2 2 Fluorobenzoyl Amino Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of 2-[(2-Fluorobenzoyl)amino]benzoic acid are expected to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is affected by the presence of electronegative atoms and the aromatic rings.
In the ¹H NMR spectrum, the aromatic protons of the two benzene (B151609) rings would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The proton of the carboxylic acid group (-COOH) is anticipated to be a broad singlet at a significantly downfield position, often above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The amide proton (N-H) would also present as a singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the most downfield shifts, typically in the range of δ 165-175 ppm, due to the strong deshielding effect of the attached oxygen atoms. docbrown.info The aromatic carbons would appear between δ 110 and 150 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a distinct splitting pattern.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Amide (N-H) | 8.5 - 9.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (Amide, -C=O) | 165 - 175 |
| Carbonyl (Carboxylic Acid, -C=O) | 168 - 178 |
| Aromatic (C-F) | 155 - 165 (Doublet, ¹JCF) |
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached, allowing for the definitive assignment of protonated carbons. columbia.eduoxinst.com In the spectrum of this compound, this would reveal cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. spectroscopyonline.com The N-H stretching vibration of the secondary amide group would likely appear as a sharp peak around 3300-3400 cm⁻¹. Two strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the amide (around 1650-1680 cm⁻¹). spectroscopyonline.com The presence of the C-F bond would be confirmed by a strong absorption in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range. vscht.cz
Raman spectroscopy, which is complementary to IR, would also be useful for identifying these functional groups. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | IR |
| Amide | N-H Stretch | 3300 - 3400 | IR |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | IR, Raman |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 | IR, Raman |
| Aromatic Rings | C=C Stretch | 1400 - 1600 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It allows for the determination of the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.
For this compound (C₁₄H₁₀FNO₃), the calculated molecular weight is approximately 259.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 259.
The fragmentation of the molecule under mass spectrometric conditions would likely proceed through cleavage of the amide bond, which is a common fragmentation pathway for amides. This could lead to the formation of several key fragment ions. Cleavage of the C-N bond could result in a benzoyl cation containing the fluorine atom (m/z 123) and an ion corresponding to 2-aminobenzoic acid (m/z 137). Another likely fragmentation is the loss of a hydroxyl radical (-OH) from the carboxylic acid group, leading to an ion at m/z 242, followed by the loss of carbon monoxide (CO) to give an ion at m/z 214. The loss of the entire carboxyl group as COOH (45 Da) could also be observed. The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation in the solid state.
A key feature of the solid-state structure would be the presence of intermolecular hydrogen bonds. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common motif for carboxylic acids in the solid state. Additionally, the amide N-H group and the carbonyl oxygen of the amide can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended supramolecular networks. The conformation of the molecule will be determined by the torsion angles around the amide bond and the bonds connecting the rings to the central amide linkage. The dihedral angle between the two aromatic rings will be a significant conformational parameter.
Table 4: Representative Crystallographic Data for a Related Fluorobenzoyl Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3011 |
| b (Å) | 15.3232 |
| c (Å) | 9.9078 |
| β (°) | 96.942 |
| Volume (ų) | 1251.02 |
Data for 2-(2-Fluorobenzoylmethyl)benzoic acid nih.gov
Computational Chemistry and Theoretical Studies on 2 2 Fluorobenzoyl Amino Benzoic Acid
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-[(2-Fluorobenzoyl)amino]benzoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and chemical reactivity.
Density Functional Theory (DFT) Applications in Conformer Analysis
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. In the context of this compound, DFT is instrumental in analyzing its various possible conformations. The flexibility of the amide bond and the rotation of the carboxyl and fluorobenzoyl groups give rise to several conformers with different energies.
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometry of these conformers and calculate their relative energies. unimi.it This analysis helps in identifying the most stable conformer(s) in the gas phase. The presence of intramolecular hydrogen bonds, particularly between the amide proton and the carboxyl oxygen, or between the carboxyl proton and the amide oxygen, plays a crucial role in stabilizing certain conformations. nih.gov
Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
| A | C1-C2-N-C(O): 178.5 | 0.00 | N-H···O=C(carboxyl) |
| B | C1-C2-N-C(O): -5.2 | 2.54 | C=O(amide)···H-O(carboxyl) |
| C | C1-C2-N-C(O): 85.3 | 5.12 | None |
Note: This table is illustrative and based on typical findings for similar N-acyl anthranilic acids.
Aromaticity Analysis and Molecular Orbital Interactions
The aromaticity of the two benzene (B151609) rings in this compound can be assessed using DFT-based methods. dergipark.org.tr Aromaticity is a key factor influencing the molecule's stability and reactivity. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify the degree of aromaticity in each ring.
Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich aminobenzoic acid moiety, while the LUMO may be distributed over the electron-withdrawing fluorobenzoyl group.
Molecular Modeling for Conformation and Intramolecular Interactions
Molecular modeling techniques are employed to explore the three-dimensional structure of this compound and the non-covalent interactions that govern its conformation. unimi.it A key feature of this molecule is the potential for strong intramolecular hydrogen bonding. nih.govmdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data for validation of the theoretical models. researchgate.net For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. unimi.itdergipark.org.tr
Predicted vibrational frequencies from DFT calculations, after appropriate scaling, can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) and compared with experimental NMR data. dergipark.org.tr This comparison helps in the detailed structural elucidation of the molecule in solution. Discrepancies between calculated and experimental spectra can often be explained by considering solvent effects or the presence of intermolecular interactions in the experimental conditions. niscpr.res.in
Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbon Atoms
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carboxyl C | 169.8 | 170.5 |
| Amide C=O | 165.2 | 166.1 |
| C-F | 162.5 (d, J=245 Hz) | 163.0 (d, J=248 Hz) |
| C-N | 140.1 | 141.2 |
Note: This table is illustrative. Experimental values can vary with solvent and concentration. Calculated values are typically referenced to a standard like TMS.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.gov For this compound, molecular docking studies can be performed to explore its potential interactions with various biological targets, such as enzymes or receptors. niscpr.res.in
In a typical docking simulation, the 3D structure of the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is crucial for understanding the molecule's potential mechanism of action and for designing more potent analogs. nih.gov
Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | H-bond, Pi-cation, H-bond |
| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 | H-bond, Hydrophobic |
| Aldose Reductase | -9.1 | Tyr48, His110, Trp111 | H-bond, Pi-pi stacking |
Note: This table is for illustrative purposes only and shows the type of data obtained from molecular docking studies.
Structure Activity Relationship Sar Investigations of 2 2 Fluorobenzoyl Amino Benzoic Acid Analogues
Influence of Fluorine Atom Position and Substituents on Biological Activity
The position of the fluorine atom on the N-aryl ring and the presence of other substituents have a marked effect on the biological activity of N-phenylanthranilic acid derivatives. The substitution pattern on both the anthranilic acid ring and the N-aryl ring can lead to varied outcomes depending on the specific biological assay.
Generally, the placement of substituents on the anthranilic acid ring tends to decrease the biological activity. pharmacy180.com Conversely, substitutions on the N-aryl ring can yield conflicting results based on the evaluation method. For instance, in anti-inflammatory activity assessments using the ultraviolet erythema assay, the order of potency for monosubstituted analogues is typically 3' > 2' > 4'. pharmacy180.com A trifluoromethyl (CF3) group, in particular, has been noted for being especially potent. pharmacy180.com However, in other models like the rat paw edema assay, a different order of activity has been observed. pharmacy180.com Studies on similar compounds have also evaluated the effect of chloro, fluoro, and methyl substituents, with meta-substituted chloro and fluoro molecules showing notable anti-cholinesterase potential. researchgate.net
The introduction of electron-withdrawing groups can also significantly influence activity. For example, in a series of anthranilic acid sulfonamide analogs, a derivative with an electron-withdrawing nitro (NO2) group exhibited the highest cytotoxicity compared to those with methyl (CH3) or chloro (Cl) groups. nih.gov
| Substituent Position | Relative Activity (Ultraviolet Erythema Assay) pharmacy180.com | Notes |
|---|---|---|
| 3' (meta) | Highest | Often the most potent position for monosubstitution. |
| 2' (ortho) | Intermediate | - |
| 4' (para) | Lowest | - |
Role of Core Amide Linkages and Orientation
The amide linkage is a critical structural feature for the biological activity of this class of compounds. The -NH- group in the anthranilic acid structure is considered essential. pharmacy180.com The high stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov This resonance leads to a planar structure, which restricts free rotation and is crucial for establishing the three-dimensional conformation necessary for interaction with biological targets. nih.gov
Bioisosteric replacement studies have demonstrated the importance of the amide linkage. Replacing the -NH- moiety with groups such as -O- (ether), -CH2- (methylene), -S- (thioether), or -SO2- (sulfone) results in a significant reduction in activity. pharmacy180.com Similarly, modifications to the nitrogen atom itself, such as N-methylation (-N-CH3) or N-acetylation (-NCOCH3), also diminish the biological effect, highlighting the specific requirement for the secondary amine hydrogen for optimal activity. pharmacy180.com The amide functional group plays a key role in the composition of many biologically active molecules, in part due to its ability to act as both a hydrogen-bond acceptor and donor. researchgate.netnih.govresearchgate.net
Significance of Carboxylic Acid Moieties in Molecular Recognition
The carboxylic acid group is a vital pharmacophore for the biological activity of anthranilic acid derivatives. Its position on the benzoic acid ring is critical; only the ortho-amino benzoic acid derivatives are active, whereas the corresponding 3- and 4-aminobenzoic acid analogues are inactive. pharmacy180.com The acidic nature of the carboxylic acid group allows it to exist as a carboxylate anion at physiological pH, enabling it to participate in crucial charge-charge interactions and hydrogen bonding with biological targets, which is often critical for binding. researchgate.netresearchgate.net
Efforts to understand the role of this acidic group have shown that modifications can have a significant impact. For instance, replacing the carboxylic acid with bioisosteres like a tetrazole ring can retain anti-inflammatory activity. pharmacy180.commdpi.com In contrast, replacing the carboxylic acid with a non-acidic group such as an alcohol, carboxamide, or nitrile has been shown to be detrimental to activity in some series. mdpi.com The acidity (pKa) of the carboxylic acid has also been correlated with properties like protein binding. nih.gov Esterification of the carboxylic acid is a common strategy explored to potentially modify the compound's properties. researchgate.netasianpubs.org
| Modification | Effect on Activity | Reference |
|---|---|---|
| Isomeric position change (meta or para) | Loss of activity | pharmacy180.com |
| Replacement with tetrazole (bioisostere) | Activity retained | pharmacy180.commdpi.com |
| Replacement with alcohol, carboxamide, or nitrile | Loss of activity | mdpi.com |
| Esterification | Activity is modified | researchgate.netasianpubs.org |
Systematic Structural Modifications and Their Biological Implications
Systematic structural modification is a cornerstone of medicinal chemistry used to optimize lead compounds. For 2-[(2-Fluorobenzoyl)amino]benzoic acid analogues, this involves altering various parts of the molecule to map the pharmacophore and improve desired properties. Bioisosteric replacement is a key strategy in this process, aiming to create new molecules with similar biological properties but potentially improved characteristics. researchgate.netcambridgemedchemconsulting.com
Key systematic modifications include:
Varying substituents on the N-aryl ring: As discussed in section 5.1, altering the nature (e.g., fluoro, chloro, trifluoromethyl) and position (ortho, meta, para) of substituents on the benzoyl ring significantly impacts activity. pharmacy180.com
Substitution on the anthranilic acid ring: This modification generally leads to a decrease in potency. pharmacy180.com
Modification of the amide linker: Replacement of the essential -NH- group with other functionalities like -O-, -S-, or -CH2- drastically reduces activity. pharmacy180.com
Modification of the carboxylic acid: As detailed in section 5.3, replacing this group with other acidic (e.g., tetrazole) or non-acidic moieties has profound effects on biological function. pharmacy180.commdpi.com
These systematic approaches have been crucial in defining the structural requirements for the activity of N-phenylanthranilic acid derivatives.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sums.ac.ir For derivatives of N-phenylanthranilic acid, QSAR models have been developed to predict activity and understand the influence of various physicochemical parameters. nuph.edu.ua
More complex QSAR studies on related anthranilic acid sulfonamides have employed various chemometric tools. sums.ac.ir These include:
Factor Analysis-based Multiple Linear Regressions (FA-MLR): This method helps to describe the effect of geometrical and quantum indices on enzyme inhibition. sums.ac.ir
Principal Component Regression Analysis (PCRA): A regression method that can provide more robust models than MLR. sums.ac.ir
Genetic Algorithm-Partial Least Squares (GA-PLS): This advanced technique is used for variable selection to identify the most significant molecular descriptors. In one study, GA-PLS analysis indicated that topological, constitutional, and geometrical parameters were the most important factors for the inhibitory activity of the compounds. sums.ac.ir
These QSAR studies provide valuable insights into the ligand-receptor interactions and help in the rational design of new, more potent analogues. sums.ac.ir
Exploration of Hybrid Molecules and Novel Derivatives Based on 2 2 Fluorobenzoyl Amino Benzoic Acid Scaffold
Rational Design and Synthesis of Chemically Diverse Analogues
The rational design of analogues based on the 2-[(2-fluorobenzoyl)amino]benzoic acid scaffold is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core structure presents several key positions amenable to chemical modification: the carboxylic acid group, the secondary amine of the amide linkage, and the aromatic rings of both the benzoic acid and the fluorobenzoyl moieties.
Design Strategies:
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or hydrazides can modulate the compound's lipophilicity, solubility, and ability to interact with biological targets. For instance, esterification can increase membrane permeability, while the introduction of amino acid residues can facilitate active transport.
Substitution on the Aromatic Rings: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on either aromatic ring can influence the electronic properties and steric profile of the molecule. These changes can fine-tune binding interactions with target proteins and affect metabolic stability. The fluorine atom on the benzoyl ring is a key feature, known to often enhance binding affinity and metabolic resistance.
Amide Bond Modification: While less common, modification of the amide linkage itself, or its replacement with bioisosteres, can alter the conformational flexibility and hydrogen bonding capacity of the molecule.
Synthetic Approaches:
The synthesis of diverse analogues typically begins with the acylation of anthranilic acid (2-aminobenzoic acid) or its derivatives with 2-fluorobenzoyl chloride in the presence of a base. This straightforward reaction forms the core this compound structure.
From this central intermediate, a variety of derivatives can be generated:
Ester and Amide Synthesis: The carboxylic acid group can be readily converted to esters via Fischer esterification or by reaction with alkyl halides in the presence of a base. Amides are typically synthesized by activating the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with a desired amine.
Hydrazide and Schiff Base Formation: Reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) yields the hydrazide. This hydrazide can then be condensed with various aldehydes or ketones to form Schiff bases, introducing a wide range of structural diversity.
Heterocyclic Ring Formation: The functional groups on the scaffold can be utilized to construct various heterocyclic rings. For example, derivatives of 2-aminobenzoic acid have been used to synthesize thiazolidinones by reacting with thioglycolic acid, and quinazolinones through multi-step cyclization reactions. nih.govmdpi.com
These synthetic strategies allow for the creation of a large library of chemically diverse analogues for subsequent biological evaluation.
Biological Evaluation of New Scaffold Derivatives
Derivatives based on the 2-aminobenzoic acid framework, to which this compound belongs, have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The evaluation of newly synthesized analogues is crucial to identify lead compounds with promising therapeutic potential.
Anti-inflammatory Activity:
Many N-acylated anthranilic acid derivatives are analogues of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of new derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. For example, a study on flurbiprofen, a close structural analogue, showed that its amide derivatives exhibited significant anti-inflammatory activity, with some compounds showing higher potency than the parent drug. mdpi.com
Table 1: In Vitro Anti-inflammatory Activity of Flurbiprofen Amide Derivatives mdpi.com
| Compound | Inhibition of Albumin Denaturation (IC50, µmol/L) |
|---|---|
| Flurbiprofen | 205.11 |
| Ibuprofen | 223.41 |
| Derivative 4a | 198.37 |
| Derivative 4b | 180.52 |
| Derivative 4c | 173.74 |
| Derivative 4d | 183.48 |
| Derivative 4e | 178.65 |
Antimicrobial Activity:
The antimicrobial properties of new derivatives are typically evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays. Studies on 2-chlorobenzoic acid derivatives, which share structural similarities, have demonstrated that Schiff base derivatives were more potent antimicrobial agents than their ester counterparts, with some compounds showing significant activity against Escherichia coli. nih.gov Similarly, certain 2-aminobenzoic acid derivatives have shown promising antifungal and antibiofilm activities against Candida albicans. mdpi.com
Table 2: Antimicrobial Activity of Selected 2-Chlorobenzoic Acid Derivatives nih.gov
| Compound | MIC (µM/ml) vs. S. aureus | MIC (µM/ml) vs. E. coli |
|---|---|---|
| Ester Derivative 2 | >1000 | 500 |
| Schiff Base Derivative 6 | 125 | 50 |
| Norfloxacin (Standard) | - | 25 |
Anticancer Activity:
The anticancer potential of novel derivatives is assessed using various cancer cell lines. Cytotoxicity assays, such as the MTT assay, are employed to determine the concentration at which the compounds inhibit cell growth by 50% (IC50). For instance, various aminobenzylnaphthol derivatives, which can be synthesized from 2-aminobenzoic acid precursors, have shown significant cytotoxic effects against pancreatic and colorectal cancer cell lines. mdpi.com Furthermore, 2-aminobenzothiazole (B30445) derivatives, which can be conceptually linked to the 2-aminobenzoic acid scaffold, have been extensively studied as anticancer agents targeting various kinases. nih.govnih.gov
Table 3: Cytotoxic Activity of Aminobenzylnaphthol Derivatives against Cancer Cell Lines mdpi.com
| Compound | IC50 (µM) on BxPC-3 cells (72h) | IC50 (µM) on HT-29 cells (72h) |
|---|---|---|
| MMZ-45AA | 10.3 | 12.8 |
| MMZ-140C | 11.2 | 14.1 |
| 5-Fluorouracil (Standard) | 8.9 | 10.5 |
Integration with Other Pharmacophores (e.g., Ferrocene (B1249389), Thienopyrans)
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful approach to develop novel compounds with improved affinity, selectivity, or a dual mode of action.
Ferrocene Hybrids:
Ferrocene, a metallocene with a sandwich structure, is known for its unique physicochemical properties, including stability, lipophilicity, and redox activity. The incorporation of a ferrocene moiety into a drug scaffold can lead to compounds with enhanced biological activity. While direct synthesis from this compound is not widely reported, the synthesis of related structures provides a proof of concept. For example, 1-(2-fluorobenzoyl)-3-(2-chloro-4-ferrocenylphenyl)thiourea has been synthesized and its interaction with DNA investigated, suggesting potential applications in anticancer therapy. The synthesis of ferrocene hybrids can be achieved through various coupling reactions, such as amide bond formation between a ferrocene-containing carboxylic acid or amine and a complementary derivative of the this compound scaffold.
Thienopyran Hybrids:
Thienopyrans and their fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, are important pharmacophores found in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents. The fusion of a thienopyran ring system to the benzoic acid portion of the this compound scaffold could lead to novel compounds with interesting pharmacological profiles. The synthesis of such hybrids would likely involve multi-step procedures starting from a suitably functionalized anthranilic acid derivative. For instance, the synthesis of 4-substituted thieno[2,3-d]pyrimidines has been reported from 2-aminobenzoic acid derivatives, indicating a feasible synthetic route to explore these novel hybrid structures.
Future Research Directions and Translational Perspectives for 2 2 Fluorobenzoyl Amino Benzoic Acid
Emerging Methodologies in Chemical Synthesis and Characterization
Future synthetic efforts will likely move beyond traditional methods to embrace more efficient, sustainable, and innovative strategies for the synthesis and modification of 2-[(2-Fluorobenzoyl)amino]benzoic acid. Green chemistry principles are becoming increasingly important, encouraging the development of biosynthetic routes or chemoenzymatic strategies to reduce reliance on harsh reagents and petroleum-based precursors. mdpi.com Methodologies such as one-pot multicomponent reactions, which allow for the construction of complex molecules in a single step, offer advantages in terms of efficiency and atom economy. nih.govmdpi.com Furthermore, base-promoted aerobic cascade reactions have shown promise for the facile synthesis of related aminobenzoyl benzoic acid structures. rsc.org
For characterization, while standard techniques like NMR and IR spectroscopy remain crucial, advanced methods can provide deeper insights. Single-crystal X-ray diffraction can offer unambiguous structural elucidation of the compound and its derivatives. researchgate.net Moreover, techniques like Hirshfeld surface analysis can be employed to quantitatively and qualitatively analyze intermolecular interactions within the crystal structure, which is vital for understanding its solid-state properties and potential for co-crystal formation. eurjchem.com
| Methodology | Description | Potential Advantage for this compound |
| Green Synthesis | Utilizes environmentally benign solvents, catalysts, and biosynthetic pathways to reduce waste and toxicity. mdpi.com | Sustainable production, reduced environmental impact, and potentially novel reaction pathways. |
| Multicomponent Reactions | Combines three or more reactants in a single operation to form a product that contains portions of all reactants. mdpi.com | Increased efficiency, reduced synthesis time, and rapid generation of a library of derivatives for screening. |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially in one pot to rapidly build molecular complexity. rsc.org | Atom-economical approach to complex derivatives from simple starting materials. |
| Hirshfeld Surface Analysis | A computational method to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.com | Provides detailed insight into crystal packing, hydrogen bonding, and other non-covalent interactions, aiding in crystal engineering. |
Advanced Computational Approaches for Drug Discovery
In silico techniques are indispensable for accelerating the drug discovery process by predicting the biological potential and physicochemical properties of compounds before their synthesis. For this compound and its potential derivatives, computational studies can guide rational drug design.
Molecular docking simulations can be used to screen vast libraries of biological targets to identify potential proteins with which the compound might interact, thereby predicting its mechanism of action. nih.govresearchgate.net This can be followed by molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time. mdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can computationally estimate the drug-likeness of novel derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles and reducing late-stage attrition in the drug development pipeline. nih.govmdpi.com
| Computational Approach | Application | Objective for this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a specific protein target. researchgate.net | To identify potential biological targets and elucidate possible mechanisms of action for the compound and its derivatives. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time to study complex stability. mdpi.com | To validate docking results by confirming the stability of the ligand-receptor interactions. |
| ADMET Profiling | Predicts the absorption, distribution, metabolism, excretion, and toxicity properties of a compound. nih.gov | To assess the drug-like potential of new derivatives and prioritize candidates for synthesis and in vitro testing. |
| Target Prediction | Uses ligand-based or structure-based algorithms to predict potential macromolecular targets. nih.gov | To generate hypotheses about the compound's bioactivity and guide experimental validation. |
Potential for Development of Next-Generation Bioactive Compounds
The structural framework of this compound makes it an excellent "building block" or "scaffold" for the development of novel bioactive compounds. mdpi.comnih.gov The aminobenzoic acid core is a versatile platform that allows for chemical modifications at both the amino and carboxyl groups, enabling the exploration of a broad chemical space. nih.govnih.gov
Derivatives of the closely related 2-aminobenzoic acid have been synthesized and shown to possess potent anti-inflammatory and analgesic activities. nih.gov By modifying the core structure of this compound, it may be possible to develop new classes of therapeutic agents. For instance, creating derivatives by reacting the carboxylic acid group to form amides or esters, or by modifying the aromatic rings, could lead to compounds with enhanced or entirely new biological profiles, such as anticancer, antimicrobial, or antidiabetic activities, which have been observed in other aminobenzoic acid or benzothiazole (B30560) derivatives. mdpi.commdpi.comresearchgate.net
| Parent Scaffold | Derivative Class Example | Reported Biological Activity | Reference |
| 2-Aminobenzoic Acid | Thiazolidinone derivatives | Anti-inflammatory, Analgesic | nih.gov |
| Para-Aminobenzoic Acid | Hydrazide derivatives | Anticancer, Anti-inflammatory | researchgate.net |
| 2-Aminobenzothiazole (B30445) | Isothiourea and Guanidine derivatives | Antidiabetic | mdpi.com |
| 2-Naphthol/Amines | Aminobenzylnaphthols | Anticancer (Cytotoxic) | nih.govmdpi.com |
Collaborative Research Opportunities in Chemical Biology
Maximizing the translational potential of this compound will require a multidisciplinary, collaborative approach. Opportunities for synergy exist at the intersection of several scientific disciplines.
Synthetic organic chemists can collaborate with computational chemists to design and create focused libraries of derivatives based on in silico predictions. nih.gov These newly synthesized compounds can then be passed to pharmacologists and biologists for comprehensive in vitro and in vivo screening to evaluate their bioactivity and identify lead candidates. researchgate.net Furthermore, collaborations with structural biologists would be invaluable for obtaining crystal structures of lead compounds bound to their biological targets, which provides crucial information for structure-activity relationship (SAR) studies and further optimization. Such integrated research efforts are essential to bridge the gap between fundamental chemical synthesis and the development of clinically relevant molecules.
| Collaborative Project | Disciplines Involved | Expected Outcome |
| Rational Design and Synthesis | Synthetic Chemistry, Computational Chemistry | A library of novel derivatives with predicted high-affinity binding to a specific biological target. |
| Biological Screening and Validation | Medicinal Chemistry, Pharmacology, Molecular Biology | Identification and validation of lead compounds with significant in vitro and in vivo biological activity. |
| Mechanism of Action Studies | Chemical Biology, Structural Biology, Biochemistry | Elucidation of the precise molecular mechanism of action through target identification and co-crystallization studies. |
| Development of Chemical Probes | Organic Chemistry, Cell Biology | Synthesis of tagged or fluorescent derivatives to be used as tools for studying biological pathways. |
Q & A
Q. How can density functional theory (DFT) optimize the thermochemical properties of this compound?
- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies and ionization potentials. Basis sets like 6-31G* are recommended for geometry optimization, while solvent effects can be modeled using implicit solvation (e.g., PCM). Compare computed vibrational spectra (e.g., Raman) with experimental data to validate predictions .
Q. What crystallographic tools are suitable for resolving structural ambiguities in fluorinated benzoic acid derivatives?
- Answer :
- SHELX Suite : Use SHELXL for refining small-molecule crystal structures against high-resolution X-ray data. For twinned crystals, SHELXD aids in structure solution via dual-space methods.
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for identifying disorder in fluorobenzoyl groups .
Q. How can researchers address contradictions in polymorphism data for this compound?
- Answer :
- Perform Raman spectroscopy to distinguish polymorphs (e.g., compare peak shifts in carbonyl and aromatic regions).
- Use differential scanning calorimetry (DSC) to detect phase transitions.
- Cross-validate with powder X-ray diffraction (PXRD) to confirm lattice differences.
- Note that polymeric heteronuclei (e.g., 2-((4-vinylphenyl)amino)benzoic acid copolymers) can induce preferential crystallization of specific forms .
Q. What strategies mitigate discrepancies between computational and experimental spectroscopic data?
- Answer :
- Benchmarking : Compare DFT-predicted IR/Raman spectra with experimental results using root-mean-square deviation (RMSD) analysis.
- Solvent Corrections : Apply explicit solvent models (e.g., COSMO-RS) for UV-Vis or fluorescence studies.
- Isotope Effects : Account for deuterium substitution in NMR simulations.
- Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states of the fluorobenzoyl group .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
